molecular formula C19H20BF3O3 B8063053 4,4,5,5-Tetramethyl-2-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane

Cat. No. B8063053
M. Wt: 364.2 g/mol
InChI Key: KBHRODNWUIOAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,5,5-Tetramethyl-2-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C13H16BF3O2 . It is also known by other names such as “3-trifluoromethylphenylboronic acid, pinacol ester” and "4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane" . The molecular weight of this compound is 272.07 g/mol .


Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-6-9(8-10)13(15,16)17/h5-8H,1-4H3” and the SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CC=C2)C(F)(F)F" . These codes provide a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as those containing boronic acid pinacol ester functional groups, are ideal for Suzuki cross-coupling reactions to extend the size of the structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.07 g/mol . The InChI and SMILES strings provide information about its molecular structure .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-8-10-15(11-9-14)24-16-7-5-6-13(12-16)19(21,22)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHRODNWUIOAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.